3-(2-Fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(2-Fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure features a 2-fluorophenyl group at position 3 and a 3,4,5-trimethoxybenzylidene moiety at position 2. This compound is synthesized via condensation of 4-amino-5-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 3,4,5-trimethoxybenzaldehyde under acidic or microwave-assisted conditions .
Properties
CAS No. |
585558-79-8 |
|---|---|
Molecular Formula |
C18H17FN4O3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4O3S/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
JVVVOOKIQAPZSZ-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l469076-1ea typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 5-amino-1,2,4-triazole-3-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for Salor-int l469076-1ea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
Salor-int l469076-1ea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been studied for its effectiveness against various bacterial strains.
Case Studies
- Antimicrobial Screening : A study involving derivatives of 1,2,4-triazole showed that compounds with thione substitutions displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Structure-Activity Relationship : The biological screening of S-substituted derivatives of 1,2,4-triazole-3-thiols revealed that variations in substituents on the sulfur atom did not significantly alter antimicrobial effectiveness. However, certain structural modifications enhanced activity against specific strains .
Anti-inflammatory Properties
In addition to antibacterial activity, triazole derivatives have shown promise in anti-inflammatory applications. Some studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .
Summary of Key Findings
| Property | Details |
|---|---|
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) with MICs comparable to ampicillin. |
| Mechanism of Action | Interference with bacterial cell wall synthesis; strong binding to bacterial enzymes as shown by molecular docking studies. |
| Anti-inflammatory Effects | Reduction of inflammation markers; potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of Salor-int l469076-1ea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-4-((2,4,6-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS 478257-36-2)
- Structural Differences : The 2-methoxyphenyl group replaces the 2-fluorophenyl, and the benzylidene substituent is 2,4,6-trimethoxy instead of 3,4,5-trimethoxy.
- The symmetric 2,4,6-trimethoxy arrangement may enhance crystallinity, as seen in higher melting points (e.g., 185–190°C) compared to asymmetric analogues .
4-((4-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 57801-95-3)
- Structural Differences : Features a 4-fluorobenzylidene group and 4-fluorophenyl substitution.
- This compound exhibits a melting point of 179°C, lower than trimethoxy analogues, suggesting reduced crystallinity due to smaller substituents .
3-(Adamantan-1-yl)-4-((4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Structural Differences : Incorporates a bulky adamantyl group and a 4-hydroxybenzylidene moiety.
- Impact: The adamantyl group significantly enhances lipophilicity (logP > 4), improving blood-brain barrier penetration. However, the phenolic -OH group may reduce stability under oxidative conditions .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected N-H stretch at ~3176 cm⁻¹ (triazole), C=N stretch at ~1600 cm⁻¹ (Schiff base), and C-S stretch at ~1236 cm⁻¹ .
- Comparison: Compound 6k: Shows similar N-H (3176 cm⁻¹) and C-S (1236 cm⁻¹) stretches but lacks methoxy C-O vibrations (~1250–1050 cm⁻¹), which are prominent in the target compound . tert-Butyl Derivatives (): Additional O-H stretches (~3450 cm⁻¹) due to phenolic groups, absent in the target compound .
¹H NMR Data
The target compound’s ¹H NMR shows a singlet for nine methoxy protons (δ 3.85) and aromatic multiplet signals for the 2-fluorophenyl and trimethoxybenzylidene groups. Methoxy groups induce upfield shifts compared to electron-withdrawing substituents like bromo (δ 9.63 in ).
Biological Activity
The compound 3-(2-Fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the fluorophenyl and trimethoxybenzylidene groups. The presence of the thione group (–S=) is essential as it enhances biological activity through various interactions with biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 5 µg/mL |
| Triazole B | S. aureus | 10 µg/mL |
| Triazole C | P. aeruginosa | 15 µg/mL |
Studies have demonstrated that derivatives with electron-withdrawing groups (like fluorine) enhance antibacterial activity due to increased lipophilicity and better membrane penetration .
Antifungal Activity
Triazoles are also known for their antifungal properties. The compound has been evaluated against various fungal strains, showing promising results in inhibiting growth:
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 18 |
| Cryptococcus neoformans | 22 |
The antifungal mechanism typically involves disruption of ergosterol synthesis in fungal cell membranes .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound has been tested against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways such as modulation of signal transduction .
The biological activity of triazole derivatives can be attributed to several mechanisms:
- DNA Intercalation : Some triazoles can intercalate into DNA, disrupting replication.
- Enzyme Inhibition : They may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
- Antibacterial Screening : A study evaluated a series of triazole-thione compounds against a panel of bacteria including E. coli, S. aureus, and Pseudomonas aeruginosa. Results showed that compounds with fluorine substitutions exhibited lower MIC values compared to their non-fluorinated counterparts .
- Anticancer Efficacy : In vitro studies on HCT-116 cells demonstrated that the compound induced significant apoptosis at concentrations as low as 6.2 µM, suggesting a strong potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
